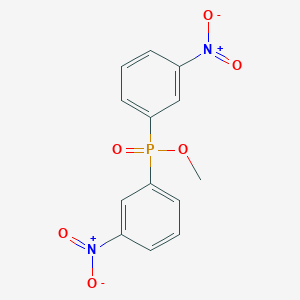

Methyl bis(3-nitrophenyl)phosphinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl bis(3-nitrophenyl)phosphinate (MNP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNP is a white crystalline powder that is soluble in many organic solvents and has a molecular weight of 329.2 g/mol.

Mécanisme D'action

Methyl bis(3-nitrophenyl)phosphinate acts as a cholinesterase inhibitor, which leads to the accumulation of acetylcholine at the synapses, resulting in overstimulation of the nervous system. This leads to various physiological effects, including convulsions, respiratory failure, and ultimately death. Methyl bis(3-nitrophenyl)phosphinate also exhibits other biochemical effects, such as inhibition of protein synthesis and DNA damage.

Biochemical and Physiological Effects:

Methyl bis(3-nitrophenyl)phosphinate has been shown to cause various physiological effects, including convulsions, respiratory failure, and ultimately death. Methyl bis(3-nitrophenyl)phosphinate also exhibits other biochemical effects, such as inhibition of protein synthesis and DNA damage. In addition, Methyl bis(3-nitrophenyl)phosphinate has been shown to exhibit anticancer, antiviral, and antimicrobial properties.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl bis(3-nitrophenyl)phosphinate has several advantages for lab experiments, including its stability, solubility in organic solvents, and ease of synthesis. However, Methyl bis(3-nitrophenyl)phosphinate is highly toxic and requires special precautions during handling and disposal. Methyl bis(3-nitrophenyl)phosphinate also has limited water solubility, which may limit its applications in certain experiments.

Orientations Futures

Methyl bis(3-nitrophenyl)phosphinate has several potential future directions for research, including the development of new pesticides, nerve agents, and pharmaceuticals. Methyl bis(3-nitrophenyl)phosphinate can also be used as a tool for studying the cholinergic system and its role in various physiological processes. Furthermore, the development of new methods for the synthesis of Methyl bis(3-nitrophenyl)phosphinate and its derivatives can lead to the discovery of new compounds with unique properties and applications.

Conclusion:

Methyl bis(3-nitrophenyl)phosphinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Methyl bis(3-nitrophenyl)phosphinate exhibits cholinesterase inhibitory properties and has been identified as a potential precursor for the synthesis of nerve agents, pesticides, and pharmaceuticals. Methyl bis(3-nitrophenyl)phosphinate also exhibits various physiological effects, including convulsions, respiratory failure, and ultimately death. Methyl bis(3-nitrophenyl)phosphinate has several advantages for lab experiments, including its stability and ease of synthesis, but also has limitations due to its toxicity and limited water solubility. Methyl bis(3-nitrophenyl)phosphinate has several potential future directions for research, including the development of new compounds with unique properties and applications.

Méthodes De Synthèse

Methyl bis(3-nitrophenyl)phosphinate can be synthesized using different methods, including the reaction of methylphosphonic dichloride with 3-nitroaniline, followed by reduction with sodium borohydride. Another method involves the reaction of methylphosphonic acid with 3-nitroaniline in the presence of a dehydrating agent, such as thionyl chloride. The synthesized product is then purified by recrystallization using a suitable solvent.

Applications De Recherche Scientifique

Methyl bis(3-nitrophenyl)phosphinate has been extensively studied for its potential applications in various fields, including chemical warfare agents, pesticides, and pharmaceuticals. Methyl bis(3-nitrophenyl)phosphinate has been identified as a potential precursor for the synthesis of nerve agents, such as sarin and soman. Methyl bis(3-nitrophenyl)phosphinate also exhibits insecticidal properties, making it a potential candidate for the development of new pesticides. In the pharmaceutical industry, Methyl bis(3-nitrophenyl)phosphinate has been studied for its anticancer, antiviral, and antimicrobial properties.

Propriétés

Numéro CAS |

18621-10-8 |

|---|---|

Nom du produit |

Methyl bis(3-nitrophenyl)phosphinate |

Formule moléculaire |

C13H11N2O6P |

Poids moléculaire |

322.21 g/mol |

Nom IUPAC |

1-[methoxy-(3-nitrophenyl)phosphoryl]-3-nitrobenzene |

InChI |

InChI=1S/C13H11N2O6P/c1-21-22(20,12-6-2-4-10(8-12)14(16)17)13-7-3-5-11(9-13)15(18)19/h2-9H,1H3 |

Clé InChI |

CCTYCPDETARRDH-UHFFFAOYSA-N |

SMILES |

COP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-] |

SMILES canonique |

COP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-] |

Synonymes |

Bis(m-nitrophenyl)phosphinic acid methyl ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)

![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)